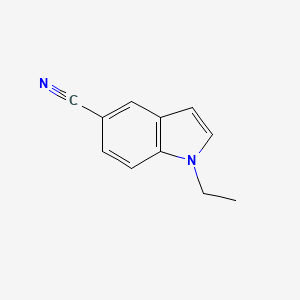

1-Ethyl-1H-indole-5-carbonitrile

概要

説明

1-Ethyl-1H-indole-5-carbonitrile is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a three-membered ring structure fused to a benzene ring. The indole moiety is a common framework in many natural products and pharmaceuticals. The specific substitution pattern of the ethyl group and the carbonitrile group on the indole ring can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

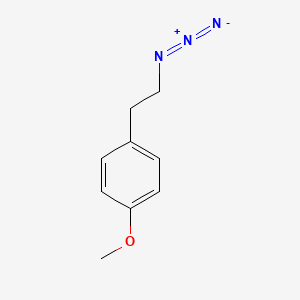

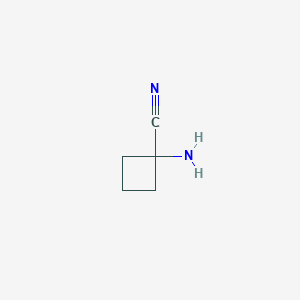

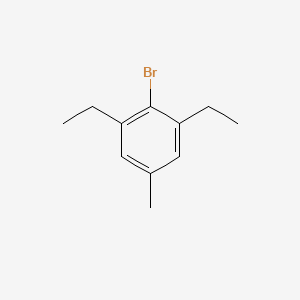

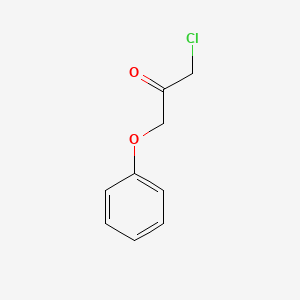

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile was achieved through a sequence involving azide decomposition to form the indole ring, as direct introduction of the 2-cyano functionality was not successful . Similarly, the synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives was reported using a multicomponent-tandem strategy, which is indicative of the versatility of synthetic approaches for such compounds . Although these examples do not directly describe the synthesis of 1-Ethyl-1H-indole-5-carbonitrile, they provide insight into the methodologies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite diverse due to the various substituents that can be attached to the indole core. For example, in the compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the carbonitrile group is twisted away from the indole plane, indicating that steric factors can influence the overall molecular conformation . The crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile shows intermolecular interactions that stabilize the structure, which could also be relevant for the stability of 1-Ethyl-1H-indole-5-carbonitrile .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often facilitated by their functional groups. The presence of a carbonitrile group can make the molecule a candidate for further functionalization through nucleophilic addition reactions or by serving as a precursor for heterocyclic compound synthesis. The conversion of 4-hydroxy-1H-indole-2-carbonitrile into a positive inotrope illustrates the chemical versatility of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1H-indole-5-carbonitrile would be influenced by its functional groups and molecular geometry. For instance, the presence of an ethyl group could affect the compound's hydrophobicity, while the carbonitrile group could introduce polarity, impacting solubility and reactivity. The crystal structure of related compounds, such as ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, provides data on crystallization behavior and molecular packing, which could be extrapolated to predict similar properties for 1-Ethyl-1H-indole-5-carbonitrile .

科学的研究の応用

-

Synthesis of Alkaloids

- Field : Organic Chemistry

- Application : Indole derivatives are used in the synthesis of alkaloids, which are significant heterocyclic systems in natural products and drugs .

- Method : The specific methods of synthesis vary depending on the type of alkaloid being synthesized .

- Results : The synthesis of these alkaloids has led to the development of biologically active compounds for the treatment of various disorders in the human body .

-

Treatment of Metabolic Syndrome and IDDM

- Field : Pharmaceutical Sciences

- Application : 1-Ethyl-1H-indole-5-carbonitrile is used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .

- Method : The specific methods of preparation are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Preparation of Benzoyl Indoles

- Field : Organic Chemistry

- Application : 1-Ethyl-1H-indole-5-carbonitrile is used in the chemoselective and regioselective preparation of benzoyl indoles .

- Method : The specific methods of preparation are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Antiviral Activity

- Field : Pharmaceutical Sciences

- Application : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .

- Method : The specific methods of preparation and application are not provided in the sources .

- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Synthesis of Dihydroisoquinolines

- Field : Organic Chemistry

- Application : 1-Ethyl-1H-indole-5-carbonitrile is used for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .

- Method : The specific methods of synthesis are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Preparation of 4,5-Dihydrocyclopenta[c]quinolines

- Field : Organic Chemistry

- Application : 1-Ethyl-1H-indole-5-carbonitrile is used in the preparation of 4,5-dihydrocyclopenta[c]quinolines by a palladium-catalyzed ring-expansion reaction of alkynes, using O2 as the oxidant .

- Method : The specific methods of preparation are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Anti-HIV Activity

- Field : Pharmaceutical Sciences

- Application : Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .

- Method : The specific methods of preparation and application are not provided in the sources .

- Results : Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was the most active compound at low concentration against hepatitis C virus (HCV) .

-

Preparation of Vinylindoles

- Field : Organic Chemistry

- Application : 1-Ethyl-1H-indole-5-carbonitrile is used in the preparation of vinylindoles by hydroarylation of alkynes using indium bromide catalyst .

- Method : The specific methods of preparation are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Antimicrobial Activity

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, including antimicrobial activity .

- Method : The specific methods of preparation and application are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Antitubercular Activity

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, including antitubercular activity .

- Method : The specific methods of preparation and application are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Antidiabetic Activity

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, including antidiabetic activity .

- Method : The specific methods of preparation and application are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

-

Antimalarial Activity

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, including antimalarial activity .

- Method : The specific methods of preparation and application are not provided in the sources .

- Results : The results or outcomes of this application are not specified in the sources .

将来の方向性

Indole derivatives, including “1-Ethyl-1H-indole-5-carbonitrile”, have potential for further exploration in drug discovery due to their diverse pharmacological activities . The rapid emergence of drug-resistant diseases like tuberculosis has made the identification of novel targets and drug candidates crucial .

特性

IUPAC Name |

1-ethylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDKGPNSGMKSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470916 | |

| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-indole-5-carbonitrile | |

CAS RN |

83783-28-2 | |

| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)